molecular formula C8H13ClF3NO2 B13517276 Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans

Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans

Katalognummer: B13517276
Molekulargewicht: 247.64 g/mol
InChI-Schlüssel: JFIGARLYLOZLDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride, trans is a chiral spirocyclic compound featuring a unique bicyclic structure with oxygen (8-oxa) and nitrogen (5-aza) heteroatoms. The molecule contains a trifluoromethyl (-CF₃) group at the 2-position and a hydroxyl (-OH) group, forming a hydrochloride salt to enhance solubility and stability. Its spiro[3.5]nonane core distinguishes it from simpler bicyclic systems, conferring rigidity and stereochemical complexity. The "Rac" designation indicates a racemic mixture of enantiomers, while "trans" specifies the relative configuration of substituents on the spiro ring system .

Key physicochemical properties include:

  • Molecular formula: C₈H₁₃ClF₃NO₂ (hydrochloride salt form)
  • Molecular weight: 193.68 g/mol (as reported for structurally related compounds in ; discrepancies in fluorine inclusion are noted) .
  • Chirality: The compound has two stereocenters (2s,4s), contributing to its stereoisomeric complexity.

Eigenschaften

Molekularformel

C8H13ClF3NO2

Molekulargewicht

247.64 g/mol

IUPAC-Name

2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-ol;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)7(13)3-6(4-7)5-14-2-1-12-6;/h12-13H,1-5H2;1H

InChI-Schlüssel

JFIGARLYLOZLDE-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2(N1)CC(C2)(C(F)(F)F)O.Cl

Herkunft des Produkts

United States

Biologische Aktivität

Rac-(2S,4S)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride, trans (CAS: 2613384-82-8), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the pharmacokinetics of the compound.

Chemical Formula

  • Molecular Formula : C₁₃H₁₄F₃N₃O
  • Molecular Weight : 305.27 g/mol

The biological activity of rac-(2S,4S)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Key Activities :

  • Monoacylglycerol Lipase Modulation : This compound has been identified as a modulator of monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain management and neuroprotection .
  • Antinociceptive Properties : Studies suggest that compounds similar in structure exhibit antinociceptive effects, indicating potential use in pain relief therapies .
  • Neuroprotective Effects : Research indicates that modulation of the endocannabinoid system may also confer neuroprotective benefits, particularly in neurodegenerative conditions .

Case Study 1: Analgesic Effects

A study evaluated the analgesic properties of rac-(2S,4S)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride in animal models. The results demonstrated a significant reduction in pain response compared to controls, suggesting its potential as an analgesic agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of the compound resulted in decreased neuronal death and improved functional outcomes, supporting its role as a neuroprotective agent.

Table 1: Biological Activity Profile

Activity TypeMechanism/TargetReference
Monoacylglycerol Lipase InhibitionIncreases endocannabinoid levels
Antinociceptive EffectsPain relief through central mechanisms
Neuroprotective EffectsReduces neuronal death

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityHigh
LipophilicityEnhanced due to trifluoromethyl group
Metabolic StabilityIncreased due to structural design

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Salt Form Reference
Target Compound -CF₃, -OH C₈H₁₃ClF₃NO₂ 193.68* Hydrochloride
(2s,4s)-2-Methoxy Analog -CF₃, -OCH₃ C₉H₁₆ClNO₂ 193.68 Hydrochloride
{[(2R)-4,4-Difluoropyrrolidin-2-yl]methyl}dimethylamine -F₂, -N(CH₃)₂ C₇H₁₆Cl₂F₂N₂ 237.12 Dihydrochloride
5-Azaspiro[3.4]octan-8-ol Hydrochloride -OH, smaller spiro ring (3.4) C₇H₁₄ClNO 171.65 Hydrochloride

Key Observations :

  • Trifluoromethyl vs. Methoxy : The target compound’s -CF₃ group enhances electronegativity and metabolic stability compared to the methoxy (-OCH₃) analog, which may improve lipophilicity but reduce hydrogen-bonding capacity .

Spiro Ring Size and Heteroatom Arrangements

  • Spiro[3.5]nonane vs. Spiro[3.4]octane: The target compound’s spiro[3.5]nonane core provides a larger cavity than spiro[3.4]octane (), which may influence binding affinity in receptor interactions. The additional methylene group in the 3.5 system increases conformational flexibility .
  • Heteroatom Placement : The 8-oxa-5-aza configuration in the target compound contrasts with simpler azaspiro systems (e.g., 5-azaspiro[3.4]octane), where oxygen is absent. Oxygen’s presence may enhance solubility through polar interactions .

Chirality and Pharmacopeial Standards

  • Racemic vs. Enantiopure Forms : The racemic nature of the target compound distinguishes it from enantiomerically pure pharmacopeial standards (e.g., (6R,7R)-cephalosporin derivatives in ), which require stringent optical rotation testing (e.g., 〈781S〉 in USP41) .

Salt Form and Solubility

  • Hydrochloride vs. Other Salts : The hydrochloride salt form improves aqueous solubility compared to free bases or alternative salts (e.g., bromides in ). For example, (1R,3R,5S)-bicyclic bromides exhibit lower solubility due to larger counterions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.